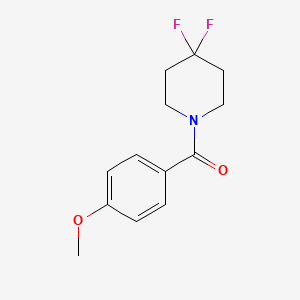

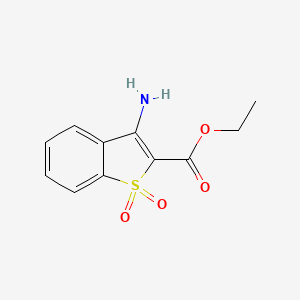

![molecular formula C12H7N5O4 B2839887 (Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile CAS No. 1020251-94-8](/img/structure/B2839887.png)

(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

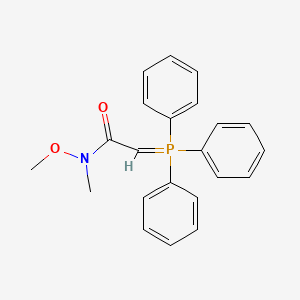

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the (Z) and (E) prefixes in the name suggest the existence of geometric isomerism in the molecule, specifically around the carbon-carbon double bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group in redox reactions, and the nitrile group in nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and nitro groups could make it soluble in polar solvents .科学的研究の応用

Antibacterial Activities

The synthesis and characterization of organometallic polymers incorporating similar nitro and benzodioxol motifs have been explored for their antibacterial activities. Such compounds, when complexed with metals like Zn, Mn, Ni, exhibit enhanced antibacterial activities compared to their ligands, indicating the role of transition metal ions in enhancing antibacterial efficacy (Shi, 2012).

Environmental Remediation

Research on the degradation of hazardous materials, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has utilized compounds with nitro groups for environmental remediation. Zerovalent iron nanoparticles (ZVINs), in the presence of stabilizers, have shown promise in degrading RDX, leading to the formation of less harmful substances. This indicates the potential of related chemical structures in the remediation of soil and water contaminants (Naja et al., 2008).

Catalysis

Compounds with similar structural features have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has practical utility in the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such structures in asymmetric catalysis and the synthesis of biologically active molecules (Imamoto et al., 2012).

Photopolymerization

Novel compounds bearing nitro and benzodioxol groups have been proposed as photoiniters for nitroxide-mediated photopolymerization (NMP). Such compounds are efficient in generating radicals under UV irradiation, which is crucial for initiating polymerization reactions that have applications in coatings and materials science (Guillaneuf et al., 2010).

Photodynamic Therapy

The synthesis of polymers that incorporate phthalocyanine and related nitro-substituted derivatives for potential use in photodynamic therapy has been explored. These polymers show good singlet oxygen quantum yields, essential for effective photodynamic cancer treatment, indicating the value of such compounds in medical applications (Wang et al., 2014).

特性

IUPAC Name |

2-amino-3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O4/c13-3-8(15)9(4-14)16-5-7-1-11-12(21-6-20-11)2-10(7)17(18)19/h1-2,5H,6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXICRIRDVJOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)